molecular formula C22H20ClNOS B5039956 4-{[(4-chlorophenyl)thio]methyl}-N-(4-methylbenzyl)benzamide

4-{[(4-chlorophenyl)thio]methyl}-N-(4-methylbenzyl)benzamide

Cat. No.: B5039956
M. Wt: 381.9 g/mol
InChI Key: XOOHNKNBVJUJOX-UHFFFAOYSA-N
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Description

The compound “4-{[(4-chlorophenyl)thio]methyl}-N-(4-methylbenzyl)benzamide” is an organic compound. It contains a benzamide group, which is a common feature in many pharmaceutical drugs . The compound also contains a thioether group (a sulfur atom connected to two carbon atoms), which is a common feature in many organic compounds and can influence the compound’s reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group, a thioether group, and a chlorophenyl group. These groups could influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzamide, thioether, and chlorophenyl groups. For example, the benzamide group could participate in reactions with acids or bases, and the thioether group could be oxidized .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide group could influence its solubility in water, and the thioether group could influence its stability .

Future Directions

Future research could involve synthesizing this compound and studying its physical and chemical properties, reactivity, and potential biological activity. This could provide valuable information for the development of new pharmaceutical drugs .

Properties

IUPAC Name

4-[(4-chlorophenyl)sulfanylmethyl]-N-[(4-methylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNOS/c1-16-2-4-17(5-3-16)14-24-22(25)19-8-6-18(7-9-19)15-26-21-12-10-20(23)11-13-21/h2-13H,14-15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOOHNKNBVJUJOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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